5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both amino and chloro substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 2,3-dimethylnaphthalene-1,4-dione followed by amination. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity, which is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-6-chloro-2-methylnaphthalene-1,4-dione
- 5-Amino-6-chloro-3-methylnaphthalene-1,4-dione
- 5-Amino-6-bromo-2,3-dimethylnaphthalene-1,4-dione
Uniqueness
5-Amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione is unique due to the specific positioning of its amino and chloro groups, which influence its chemical reactivity and biological activity. The presence of both methyl groups further distinguishes it from similar compounds, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
61735-66-8 |
---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
5-amino-6-chloro-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-5-6(2)12(16)9-7(11(5)15)3-4-8(13)10(9)14/h3-4H,14H2,1-2H3 |
InChI Key |
LAZODZUPOZKUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC(=C2N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.